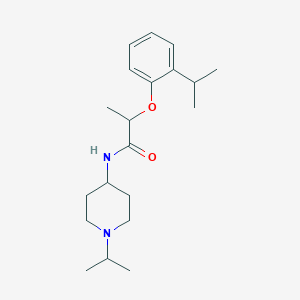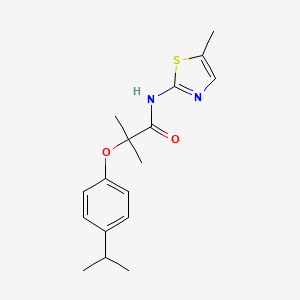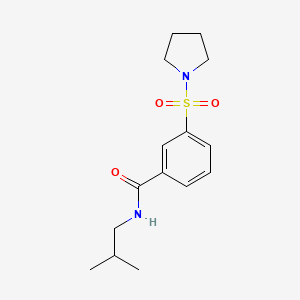
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine oxidase activity, and the activation of the sigma-1 receptor. These effects have been associated with analgesic, anti-inflammatory, and neuroprotective properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of the structure-activity relationship of this compound and its derivatives, and the exploration of new therapeutic applications of this compound in various diseases and conditions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenol with 1-bromopropane to form the intermediate 2-(2-isopropylphenoxy)propanol, followed by the reaction with 1-isopropyl-4-piperidone to form this compound. This synthesis method has been optimized to achieve high yield and purity of this compound.
Applications De Recherche Scientifique
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)18-8-6-7-9-19(18)24-16(5)20(23)21-17-10-12-22(13-11-17)15(3)4/h6-9,14-17H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXPFONTQIDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)



![4-fluoro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5025931.png)
![ethyl 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5025935.png)

![5-[(4-acetylphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5025953.png)

![2-[({4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate](/img/structure/B5025972.png)
amino]-4-oxobutanoic acid](/img/structure/B5025979.png)
![methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5025984.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-fluorobenzamide](/img/structure/B5025995.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5025998.png)